molecular formula C12H16O10 B14453827 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone CAS No. 73621-69-9

1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone

Cat. No.: B14453827
CAS No.: 73621-69-9
M. Wt: 320.25 g/mol
InChI Key: XCJXZWGXDOQYCJ-UHFFFAOYSA-N
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Description

. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 18-Crown-6 allows it to form stable complexes with various cations, particularly potassium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]

Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene oxide . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

73621-69-9

Molecular Formula

C12H16O10

Molecular Weight

320.25 g/mol

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadecane-2,6,11,15-tetrone

InChI

InChI=1S/C12H16O10/c13-9-5-17-7-11(15)21-3-4-22-12(16)8-18-6-10(14)20-2-1-19-9/h1-8H2

InChI Key

XCJXZWGXDOQYCJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)COCC(=O)OCCOC(=O)COCC(=O)O1

Origin of Product

United States

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